molecular formula C9H16N2O3S B11876867 2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide

2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide

Cat. No.: B11876867
M. Wt: 232.30 g/mol
InChI Key: JQJLBOKTTZYJSX-UHFFFAOYSA-N
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Description

2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide is a chemical compound with the molecular formula C9H16N2O3S and a molecular weight of 232.3 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfur atom and an azaspiro ring system. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often include the use of anhydrous magnesium sulfate to dry the organic layer and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms in the ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

2,2-dioxo-2λ6-thia-8-azaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C9H16N2O3S/c10-8(12)7-5-15(13,14)6-9(7)1-3-11-4-2-9/h7,11H,1-6H2,(H2,10,12)

InChI Key

JQJLBOKTTZYJSX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CS(=O)(=O)CC2C(=O)N

Origin of Product

United States

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